2-Chloro-4,6-difluorobenzaldehyde
Overview
Description
2-Chloro-4,6-difluorobenzaldehyde is an organic compound with the molecular formula C7H3ClF2O. It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine and fluorine atoms at specific positions. This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,6-difluorobenzaldehyde typically involves the reaction of 2,4-difluorobenzaldehyde with a chlorinating agent. One common method includes the use of phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4,6-difluorobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.
Oxidation and Reduction: It can be oxidized to form corresponding carboxylic acids or reduced to form alcohols under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed:
Oxidation: Formation of 2-chloro-4,6-difluorobenzoic acid.
Reduction: Formation of 2-chloro-4,6-difluorobenzyl alcohol.
Scientific Research Applications
2-Chloro-4,6-difluorobenzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-difluorobenzaldehyde involves its interaction with specific molecular targets. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring enhances its reactivity, allowing it to participate in various chemical reactions. These interactions can affect enzyme activity, protein binding, and other biochemical pathways .
Comparison with Similar Compounds
- 2-Chloro-3,6-difluorobenzaldehyde
- 2,6-Difluorobenzaldehyde
- 2-Chloro-6-fluorobenzaldehyde
Comparison: 2-Chloro-4,6-difluorobenzaldehyde is unique due to the specific positioning of chlorine and fluorine atoms, which significantly influences its chemical properties and reactivity. Compared to its analogs, this compound exhibits distinct reactivity patterns and is preferred in certain synthetic applications due to its stability and ease of handling .
Properties
IUPAC Name |
2-chloro-4,6-difluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O/c8-6-1-4(9)2-7(10)5(6)3-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXRLMRQYDCTAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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